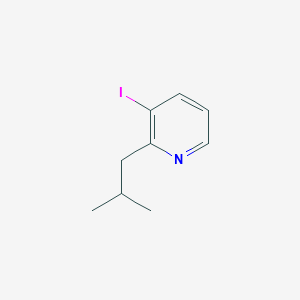
3-Iodo-2-isobutylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-2-isobutylpyridine is a chemical compound with the molecular formula C9H12IN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of an iodine atom and an isobutyl group attached to the pyridine ring makes this compound unique and potentially useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-isobutylpyridine typically involves the iodination of 2-isobutylpyridine. One common method is the electrophilic iodination using iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
化学反応の分析
Types of Reactions
3-Iodo-2-isobutylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Reactions: Formation of 3-azido-2-isobutylpyridine or 3-thio-2-isobutylpyridine.
Oxidation Reactions: Formation of 2-isobutylpyridine-3-carboxylic acid.
Reduction Reactions: Formation of 3-iodo-2-isobutylpiperidine.
科学的研究の応用
3-Iodo-2-isobutylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 3-Iodo-2-isobutylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The iodine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
2-Iodopyridine: A halopyridine with similar reactivity but different substitution pattern.
3-Iodopyridine: Another isomer with iodine at the 3-position but lacking the isobutyl group.
4-Iodopyridine: Iodine substituted at the 4-position, used in different synthetic applications.
Uniqueness
3-Iodo-2-isobutylpyridine is unique due to the presence of both an iodine atom and an isobutyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
特性
分子式 |
C9H12IN |
|---|---|
分子量 |
261.10 g/mol |
IUPAC名 |
3-iodo-2-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12IN/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 |
InChIキー |
SWMLUVRWVDBGNS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=CC=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
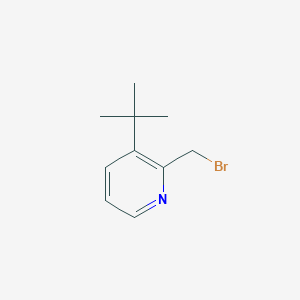
![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)
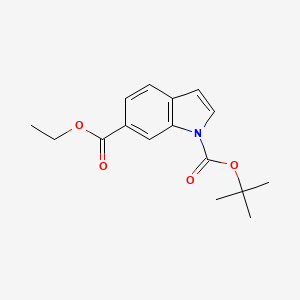


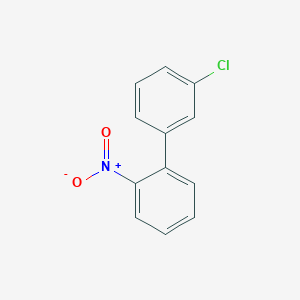

![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)

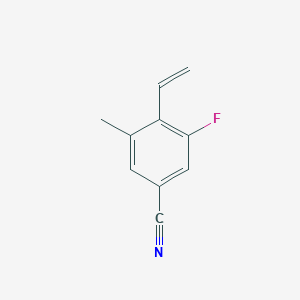
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)

